molecular formula C8H10N4 B2657503 N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1506816-22-3

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2657503
CAS RN: 1506816-22-3
M. Wt: 162.196
InChI Key: GBLPWURCCBIOLS-UHFFFAOYSA-N
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Description

“N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a type of N-heterocyclic compound . It belongs to the family of pyrazolo[1,5-a]pyrimidines (PPs), which are known for their significant photophysical properties . These compounds have attracted a great deal of attention in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step method . This method uses a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid . This allows the introduction of a substituted amino group into position 5 of azolo[1,5-a]-pyrimidines without the use of severe conditions and palladium catalysts .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Physical And Chemical Properties Analysis

The compound “N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” has been determined by X-ray crystallography . The compound crystallizes in the space group P −1 with two molecules in the asymmetric unit solvated with one molecule of the acetic acid .

Scientific Research Applications

Medicinal Chemistry and Drug Design

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine serves as a valuable scaffold for designing biologically active compounds. Researchers explore its potential as a starting point for developing novel drugs. The compound’s bicyclic core, with substituents at positions five and seven, allows for diverse modifications. Notably, the formation of both syn- and anti-configured isomers during reduction provides opportunities for stereochemical optimization .

Antitumor Activity

Molecular docking studies have highlighted the antitumor potential of derivatives based on this pyrazolo[1,5-a]pyrimidine scaffold. By modifying the compound’s structure, researchers aim to enhance its interaction with tumor-specific targets, leading to improved therapeutic efficacy .

Synthetic Methodology

The synthesis of N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine and related analogs involves innovative methods. For instance, a one-step approach using a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid allows the introduction of substituted amino groups at position five without harsh conditions or palladium catalysts .

Functional Materials

Researchers investigate the use of pyrazolo[1,5-a]pyrimidines in functional materials. These compounds exhibit interesting electronic properties, making them suitable for applications in organic electronics, sensors, and optoelectronic devices. Tailoring their substituents can fine-tune their properties .

NMR Spectroscopy Applications

The study of N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine using NMR spectroscopy has revealed valuable insights. Notably, the formation of anti-configured isomers alongside syn-configured ones was confirmed. Long-range interproton distances were quantified, providing essential data for structural analysis and drug design .

Conformational Studies

The conformational stability of the bicyclic core in both syn- and trans-configurations impacts its suitability for drug binding. While syn-configured tetrahydropyrazolo[1,5-a]pyrimidines exhibit stability, trans-configured counterparts are more labile but adaptable to active sites. Understanding these conformations aids in rational drug design .

Mechanism of Action

While the specific mechanism of action for “N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is not explicitly mentioned in the search results, pyrazolo[1,5-a]pyrimidines are known for their anticancer potential and enzymatic inhibitory activity .

Safety and Hazards

While specific safety and hazards data for “N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” was not found, it’s important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .

Future Directions

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They have the potential to lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6-5-8(9-2)12-7(11-6)3-4-10-12/h3-5,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLPWURCCBIOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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